molecular formula C19H19ClN2O B5881701 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine

1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine

Cat. No. B5881701
M. Wt: 326.8 g/mol
InChI Key: IMPYGCSQYHXEKH-MDZDMXLPSA-N
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Description

1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine is not fully understood. However, it has been proposed that this compound acts as a modulator of the serotonergic and/or dopaminergic systems in the brain. It has also been suggested that 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine may interact with other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. It has also been reported to reduce the levels of stress hormones, such as corticosterone and adrenocorticotropic hormone (ACTH).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine in lab experiments is its diverse biological activities, which make it a potential drug candidate for the treatment of various neurological disorders. This compound is also relatively easy to synthesize and purify, which makes it a suitable candidate for high-throughput screening assays. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research on 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine. One of the potential areas of research is the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is the identification of its molecular targets and the elucidation of its exact mechanism of action. Additionally, the development of more potent and selective analogs of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine may lead to the discovery of novel drug candidates with improved therapeutic efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine involves the reaction of 1-phenylpiperazine with 3-(3-chlorophenyl)acrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is purified by column chromatography to obtain pure 1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine.

Scientific Research Applications

1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine has been extensively studied for its potential applications in pharmacology. It has been reported to exhibit a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects. This compound has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-17-6-4-5-16(15-17)9-10-19(23)22-13-11-21(12-14-22)18-7-2-1-3-8-18/h1-10,15H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPYGCSQYHXEKH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chlorophenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one

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